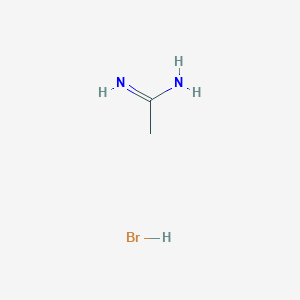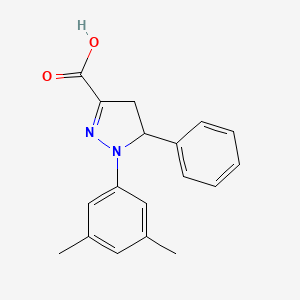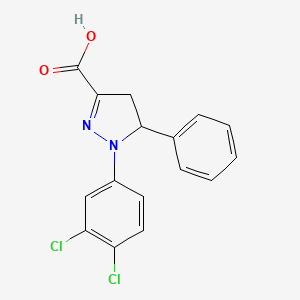
NOTA-bis(tBu)ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NOTA-bis(tBu)ester, also known as NOTA-bis(t-Butyl ester), is a derivative of NOTA . It is a bifunctional chelator that can be used for drug coupling . It is an organic chemistry reagent that has been used in a variety of scientific experiments, particularly in the field of biochemistry.
Molecular Structure Analysis
The molecular formula of NOTA-bis(tBu)ester is C20H37N3O6 . Its molecular weight is 415.52 . The structure includes a NOTA ring with two tert-butyl ester groups attached .Physical And Chemical Properties Analysis
NOTA-bis(tBu)ester is a solid substance . It has a molecular weight of 415.52 and a molecular formula of C20H37N3O6 . Further physical and chemical properties are not detailed in the retrieved sources.Wissenschaftliche Forschungsanwendungen
Diagnostic Imaging in Prostate Cancer
NOTA-bis(tBu)ester is utilized in the synthesis of heterodimers like NOTA-DUPA-RM26 for PET and SPECT diagnostic imaging of prostate cancer . These heterodimers exhibit high stability and binding specificity to prostate-specific membrane antigen (PSMA) and gastrin-releasing peptide receptor (GRPR), which are significant in the accurate diagnosis of prostate cancer.
Radiochemistry
In radiochemistry, NOTA-bis(tBu)ester serves as a bifunctional chelator. It can complex with various radioisotopes, such as 111In and 68Ga , which are used in radiopharmaceuticals . The chelator’s ability to form stable complexes with these isotopes makes it valuable for creating compounds used in medical imaging and therapy.
Polymer Synthesis and Characterization
This compound is also applied in polymer synthesis and characterization. It acts as a reagent in the synthesis of polymers, which can be used for creating new materials with potential applications in biotechnology and materials science.
Peptide and Antibody Labeling
NOTA-bis(tBu)ester is used for labeling peptides and antibodies in biochemical research. The labeled compounds can be tracked in biological systems, aiding in the study of molecular pathways and the development of targeted therapies .
Therapeutic Agent Development
The chelating properties of NOTA-bis(tBu)ester are exploited in the development of therapeutic agents. By binding to therapeutic isotopes, it can help in designing targeted radiotherapeutic drugs that can deliver radiation directly to cancer cells, minimizing damage to healthy tissues .
Bioconjugation Techniques
As a bifunctional chelator, NOTA-bis(tBu)ester is instrumental in bioconjugation techniques. It allows for the attachment of various biomolecules to other entities, such as nanoparticles or surfaces, which is crucial in the creation of biosensors and diagnostic tools .
Safety and Hazards
Wirkmechanismus
Target of Action
NOTA-bis(tBu)ester, also known as 2-(4,7-Bis(2-(tert-butoxy)-2-oxoethyl)-1,4,7-triazonan-1-yl)acetic acid, is a derivative of NOTA . It is a bifunctional chelator , which means it can bind to two different sites on a target molecule. The primary targets of NOTA-bis(tBu)ester are metal ions . It has a high affinity for these ions, allowing it to effectively bind and stabilize them .
Mode of Action
NOTA-bis(tBu)ester interacts with its targets (metal ions) through a process known as chelation . In this process, the chelator (NOTA-bis(tBu)ester) forms multiple bonds with a metal ion, creating a ring-like structure . This interaction stabilizes the metal ion and prevents it from participating in unwanted chemical reactions .
Biochemical Pathways
The exact biochemical pathways affected by NOTA-bis(tBu)ester depend on the specific metal ions it is chelating For example, many metal ions play crucial roles as cofactors in enzymatic reactions. By chelating these ions, NOTA-bis(tBu)ester could affect the activity of these enzymes and the biochemical pathways they are involved in .
Pharmacokinetics
As a chelator, it is likely to be distributed throughout the body wherever its target metal ions are present
Result of Action
The molecular and cellular effects of NOTA-bis(tBu)ester’s action are largely dependent on the specific metal ions it chelates. By stabilizing these ions, NOTA-bis(tBu)ester can prevent them from participating in harmful chemical reactions. This can potentially mitigate the effects of metal ion-related diseases .
Action Environment
The action, efficacy, and stability of NOTA-bis(tBu)ester can be influenced by various environmental factors. For example, the presence and concentration of its target metal ions can affect its ability to function as a chelator . Additionally, factors such as pH and temperature could potentially influence the stability of the chelation complexes formed by NOTA-bis(tBu)ester .
Eigenschaften
IUPAC Name |
2-[4,7-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37N3O6/c1-19(2,3)28-17(26)14-22-9-7-21(13-16(24)25)8-10-23(12-11-22)15-18(27)29-20(4,5)6/h7-15H2,1-6H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UACSRZWSADEYPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
NOTA-bis(tBu)ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B6344901.png)
![Ethyl (2Z)-2-chloro-2-[2-(2-ethylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344912.png)
![Ethyl (2Z)-2-chloro-2-[2-(2,4,5-trichlorophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344927.png)
![Ethyl (2Z)-2-chloro-2-[2-(2-methyl-5-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344931.png)
![Ethyl (2Z)-2-chloro-2-[2-(2,5-dimethylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344934.png)

![Ethyl (2Z)-2-chloro-2-[2-(5-chloro-2-methoxyphenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344949.png)

![Ethyl (2Z)-2-chloro-2-[2-(4-chloro-3-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344965.png)


![Ethyl (2Z)-2-chloro-2-[2-(2-methyl-4-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344983.png)

